molecular formula C20H19N3O4S B6552186 methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040678-89-4

methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552186
CAS No.: 1040678-89-4
M. Wt: 397.4 g/mol
InChI Key: VRTCAHFENNAVIB-UHFFFAOYSA-N
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Description

Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It contains acarbamoyl functional group , which is known to interact with various biological targets, including enzymes and receptors. The presence of a benzylic position suggests potential interactions with aromatic residues in proteins.

Mode of Action

Thecarbamoyl functional group is known to form hydrogen bonds with its targets, leading to changes in their activity. The benzylic position may undergo substitution reactions, potentially leading to the formation of covalent bonds with its targets.

Biochemical Pathways

Compounds containing acarbamoyl functional group are known to be involved in various biochemical pathways, including those related to protein synthesis and metabolism.

Pharmacokinetics

The presence of acarbamoyl functional group suggests potential for hydrophilic interactions, which could influence absorption and distribution. The benzylic position may be susceptible to metabolic transformations, potentially affecting the compound’s elimination.

Result of Action

The interaction of thecarbamoyl functional group with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the carbamoyl functional group and the benzylic position may be influenced by pH. Additionally, the compound’s stability could be affected by temperature and light exposure.

Biological Activity

Methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a compound with the CAS number 1040678-89-4, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H19_{19}N3_3O4_4S, with a molecular weight of 397.4 g/mol. The chemical structure features a tetrahydroquinazoline core with various functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, a study on quinazoline derivatives indicated that they could inhibit tumor growth by promoting programmed cell death in breast cancer cells.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Research Findings : Compounds with a similar structure have been reported to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibition of cell wall synthesisJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research Journal
Enzyme InhibitionInhibition of carbonic anhydraseBiochemical Journal

Safety and Toxicity

While exploring the biological activities, it is critical to consider safety profiles:

  • Toxicity Studies : According to available data, some derivatives may exhibit toxicity towards aquatic life and could be harmful if ingested or inhaled. Safety assessments are essential before clinical applications.

Properties

IUPAC Name

methyl 3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12-3-5-13(6-4-12)10-21-17(24)11-23-18(25)15-8-7-14(19(26)27-2)9-16(15)22-20(23)28/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTCAHFENNAVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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